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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)butan-2-one

Cat. No.: B057468

Technical Guide: 4-(4-Chlorophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Chlorophenyl)butan-2-
one, a ketone of interest in synthetic organic chemistry and as a building block for
pharmacologically active molecules. This guide details its chemical identity, physicochemical
properties, spectroscopic data, and detailed experimental protocols for its synthesis and
application.

Chemical Identity and Structure

The compound 4-(4-Chlorophenyl)butan-2-one is an aromatic ketone. Its structure consists of
a butane backbone with a ketone functional group at the second position and a 4-chlorophenyl
substituent at the fourth position.

IUPAC Name: 4-(4-chlorophenyl)butan-2-one[1]

CAS Number: 3506-75-0[1]

Molecular Formula: C10H11CIO[1]

SMILES: CC(=0)CCC1=CC=C(C=C1)CI[1]

Synonyms: 4-(p-Chlorophenyl)-2-butanone, p-Chlorobenzylacetone[1]
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Structure:
Caption: 2D Structure of 4-(4-Chlorophenyl)butan-2-one.

Data Presentation
Physicochemical Properties

The key physical and chemical properties of 4-(4-Chlorophenyl)butan-2-one are summarized

below.
Property Value Reference
Molecular Weight 182.64 g/mol [1]
Appearance Colourless to Pale Yellow QOil
Boiling Point 110-114 °C (at 3 Torr)
Density 1.111+0.06 g/cm3 (Predicted)
XLogP3 25 [1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor
Count

Rotatable Bond Count 3

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of the compound. Below
Is a summary of available spectral information.
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. Data Availability /| Key
Technique Source
Features

13C NMR Spectrum available PubChem[1]

Data available for the
precursor, (S)-4-Hydroxy-4-(4-
chlorophenyl)butan-2-one:
(400 MHz, CDCIs) 6 7.32 (d, _ .
1H NMR Royal Society of Chemistry[2]
J=8.6 Hz, 2H), 7.29 (d, J=8.7
Hz, 2H), 5.13 (dd, J=8.1, 4.2
Hz, 1H), 3.40 (br s, 1H), 2.88-

2.80 (m, 2H), 2.20 (s, 3H).

Mass Spectrometry GC-MS spectrum available PubChem[1]
Vapor Phase IR spectrum

IR Spectroscopy ) PubChem[1]
available

Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes a general method for synthesizing 4-(4-Chlorophenyl)butan-2-one via
the Friedel-Crafts acylation of chlorobenzene. This method is adapted from established
procedures for similar aromatic ketones.[3]

Reaction Principle: The Lewis acid catalyst (AICI3) generates a highly electrophilic acylium ion
from 4-chlorobutanoyl chloride. This electrophile is then attacked by the chlorobenzene ring,
followed by the restoration of aromaticity to yield the target ketone.

Materials and Reagents:
e Chlorobenzene (CeHsCl)
e 4-Chlorobutanoyl chloride (C4HesCI20)

e Anhydrous Aluminum Chloride (AICI3)
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Anhydrous Dichloromethane (DCM, CH2Cl2)

Hydrochloric Acid (HCI), concentrated

Saturated Sodium Bicarbonate (NaHCOs) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a
magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected
to a gas trap (e.g., a bubbler with mineral oil or a scrubbing tower with NaOH solution) to
manage the evolving HCI gas. Ensure the entire apparatus is under an inert atmosphere
(e.g., Nitrogen or Argon).

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.3
equivalents) and 50 mL of anhydrous dichloromethane.

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

Substrate Addition: Slowly add chlorobenzene (1.0 equivalent) to the stirred AICIs
suspension.

Acylating Agent Addition: Add 4-chlorobutanoyl chloride (1.1 equivalents) dropwise from the
dropping funnel to the reaction mixture over 30-60 minutes. Maintain the internal
temperature between 0-5 °C throughout the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room
temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or
GC-MS.

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and
carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of
concentrated HCI with vigorous stirring.
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o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer twice with 30 mL portions of dichloromethane.

» Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of
saturated sodium bicarbonate solution, and finally with 50 mL of brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter
the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude
product.

« Purification: Purify the crude oil by vacuum distillation or column chromatography on silica
gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(4-Chlorophenyl)butan-2-
one.

Protocol 2: Application in Diarylpentanoid Synthesis

4-(4-Chlorophenyl)butan-2-one serves as a key precursor in the synthesis of
diarylpentanoids, which are analogs of the pharmacologically significant diarylheptanoids like
curcumin.[4][5] This protocol details a condensation reaction to form a 1,5-diaryl-1-penten-3-
one structure.

Reaction Principle: An in-situ enamination of 4-(4-Chlorophenyl)butan-2-one with pyrrolidine
generates a nucleophilic enamine, which then undergoes a condensation reaction with an
aromatic aldehyde to form the diarylpentanoid skeleton.

Materials and Reagents:

e 4-(4-Chlorophenyl)butan-2-one

e Aromatic aldehyde (e.g., Benzaldehyde, Anisaldehyde)

e Pyrrolidine

o Acetic Acid (AcOH)

o Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et20)

o Ethyl Acetate (EtOAC)
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e Hexanes
Procedure:

e Reaction Setup: To a solution of 4-(4-Chlorophenyl)butan-2-one (1.0 equivalent) in
anhydrous THF (0.2 M), add the selected aromatic aldehyde (1.1 equivalents).

o Catalyst Addition: Add pyrrolidine (1.5 equivalents) followed by acetic acid (1.5 equivalents)
to the solution.

o Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can
be monitored by TLC, observing the consumption of the starting materials.

o Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a
rotary evaporator.

 Purification: Dissolve the residue in a minimal amount of ethyl acetate and purify by column
chromatography on silica gel. Elute with a suitable solvent system, such as an ethyl
acetate/hexanes gradient (e.g., starting from 10:90 and increasing polarity), to isolate the
pure (E)-1,5-diaryl-1-penten-3-one product.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of 4-(4-
Chlorophenyl)butan-2-one.
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Caption: Friedel-Crafts Acylation workflow for synthesizing 4-(4-Chlorophenyl)butan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-(4-Chlorophenyl)butan-2-one IUPAC name and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057468#4-4-chlorophenyl-butan-2-one-iupac-name-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b057468#4-4-chlorophenyl-butan-2-one-iupac-name-and-structure
https://www.benchchem.com/product/b057468#4-4-chlorophenyl-butan-2-one-iupac-name-and-structure
https://www.benchchem.com/product/b057468#4-4-chlorophenyl-butan-2-one-iupac-name-and-structure
https://www.benchchem.com/product/b057468#4-4-chlorophenyl-butan-2-one-iupac-name-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b057468?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

